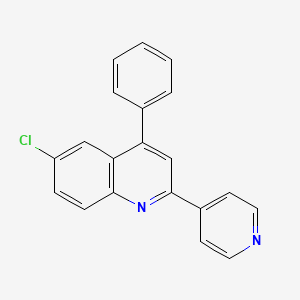
N1-(4-fluorobenzyl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related molecules often involves complex reactions designed to introduce specific functional groups or structural features critical for the molecule's activity or properties. For example, the synthesis of sphingosine-1-phosphate (S1P) receptor agonists with a dihydronaphthalene core involves structure-activity relationship (SAR) studies to optimize selectivity and potency for specific S1P receptor subtypes, indicating a sophisticated approach to designing molecules with desired biological activities (Kurata et al., 2017).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the physical and chemical properties of a compound. Crystallographic studies, such as those performed on related compounds, provide insights into molecular conformation, intermolecular interactions, and overall molecular geometry. For instance, studies on N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide reveal details about the planarity of the molecule and intermolecular hydrogen bonding patterns, which are essential for predicting the molecule's behavior in different environments (Yathirajan et al., 2007).
Chemical Reactions and Properties
The chemical reactions and properties of a compound like "N1-(4-fluorobenzyl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide" would be influenced by its functional groups and structural features. Compounds with similar structural motifs exhibit a range of chemical behaviors, including reactivity towards specific reagents and participation in unique chemical transformations. For example, the synthesis and reactions of fluorine-substituted compounds reveal the impact of fluorination on chemical reactivity and the potential for generating novel compounds with unique properties (Pimenova et al., 2003).
Physical Properties Analysis
The physical properties of a molecule, including its melting point, solubility, and crystal structure, can be significantly affected by its molecular structure. Crystallographic studies offer precise information about the arrangement of atoms within the molecule and its interaction with neighboring molecules in the crystal lattice. For instance, the crystal structure of N,N'-bis(4-hydroxy-3-methoxybenzyl)oxalamide provides valuable insights into the molecule's geometry, hydrogen bonding patterns, and potential intermolecular interactions, which can influence its physical properties and stability (Zhang et al., 2008).
Aplicaciones Científicas De Investigación
Discovery and Application in Autoimmune Diseases
One significant area of research involves the sphingosine-1-phosphate (S1P) receptor agonists, which are crucial for treating autoimmune diseases like relapsing-remitting multiple sclerosis (RRMS). Kurata et al. (2017) reported the discovery of a compound, ceralifimod (ONO-4641), which exhibits high selectivity for S1P1 and S1P5 receptors, demonstrating potential as a treatment for autoimmune diseases. The study highlighted the importance of structure-activity relationship (SAR) studies in optimizing the efficacy and selectivity of such compounds, leading to the identification of a lead compound with a dihydronaphthalene central core. This compound showed significant promise in a peripheral lymphocyte lowering test in mice, indicating its potential therapeutic benefits (Kurata et al., 2017).
Photodynamic Therapy for Cancer Treatment
Pişkin et al. (2020) explored the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing a Schiff base. These compounds demonstrated high singlet oxygen quantum yield, making them excellent candidates for Type II photosensitizers in photodynamic therapy (PDT) for cancer treatment. The study emphasized the compounds' good fluorescence properties and appropriate photodegradation quantum yield, which are vital for their effectiveness in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Compulsive Food Consumption and Binge Eating
Research by Piccoli et al. (2012) on orexin-1 receptor mechanisms demonstrated the impact of specific compounds on compulsive food consumption and binge eating in female rats. The study provided insights into the role of orexin receptors in feeding behaviors, suggesting potential pharmacological targets for treating eating disorders with a compulsive component. The selective antagonism at orexin-1 receptor (OX1R) could represent a novel approach for addressing binge eating and possibly other related disorders (Piccoli et al., 2012).
Anti-inflammatory Activity of Fluorine-Substituted Compounds
Sun et al. (2019) investigated the anti-inflammatory activity of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives. The study revealed that compounds with specific fluorine substitutions displayed potential inhibitory effects on LPS-induced NO secretion, surpassing the starting ketones in efficacy. This research contributes to the development of new anti-inflammatory agents with improved solubility and efficacy (Sun, Gao, Wang, & Hou, 2019).
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4/c1-28-17-8-9-18-15(11-17)3-2-10-21(18,27)13-24-20(26)19(25)23-12-14-4-6-16(22)7-5-14/h4-9,11,27H,2-3,10,12-13H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSDEKAYSZRCNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorobenzyl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2497462.png)
![4,5-Dimethyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2497464.png)
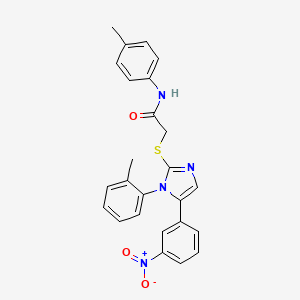
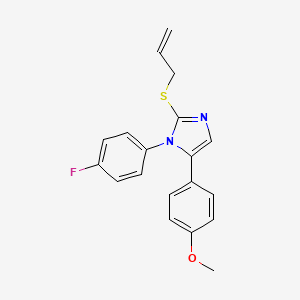
![4-[(1-benzyl-2,4-dioxothieno[3,2-d]pyrimidin-3-yl)methyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B2497468.png)
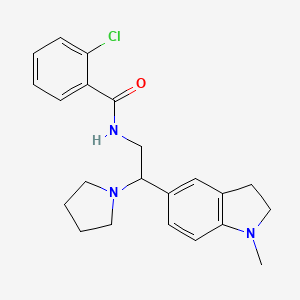
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-ethoxyacetamide](/img/structure/B2497470.png)
![Propan-2-yl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2497471.png)
![N-(1-cyanocyclohexyl)-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide](/img/structure/B2497473.png)
![2-methyl-4-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2497476.png)
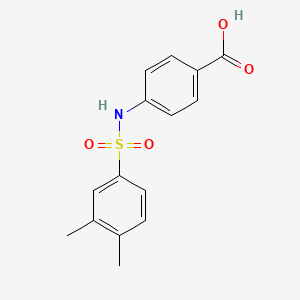
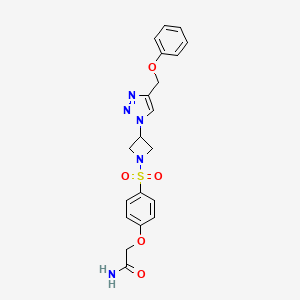
![Tert-butyl N-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]carbamate](/img/structure/B2497479.png)
